![molecular formula C23H31N3O3 B2742765 6-Tert-butyl-2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2310157-98-1](/img/structure/B2742765.png)
6-Tert-butyl-2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Tert-butyl-2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with the molecular formula C23H31N3O3 and a molecular weight of 397.519 g/mol. This compound features a pyridazinone core, a piperidine ring, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.
准备方法
The synthesis of 6-Tert-butyl-2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and piperidine.
Reaction Conditions: The reaction mixture is heated in toluene at 145°C with piperidine added gradually over 3 hours.
Workup: The reaction mixture is poured onto ice-water and extracted with ethyl acetate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
6-Tert-butyl-2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
科学研究应用
6-Tert-butyl-2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6-Tert-butyl-2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to modulate signaling pathways involved in cellular processes .
相似化合物的比较
6-Tert-butyl-2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)pyridine: Similar in structure but with different functional groups.
4,4′,4″-Tri-tert-butyl-2,2′6′,2″-terpyridine: Another compound with tert-butyl groups and a pyridine core.
属性
IUPAC Name |
6-tert-butyl-2-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-23(2,3)20-10-12-22(28)26(24-20)18-13-15-25(16-14-18)21(27)11-7-17-5-8-19(29-4)9-6-17/h5-6,8-10,12,18H,7,11,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJSCISEBYNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
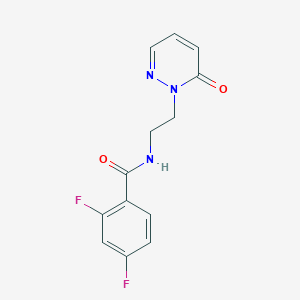
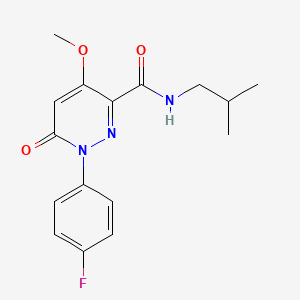
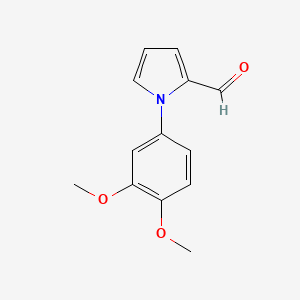
![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)
![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)
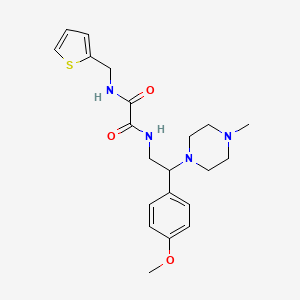
![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)
![3-benzoyl-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2742692.png)
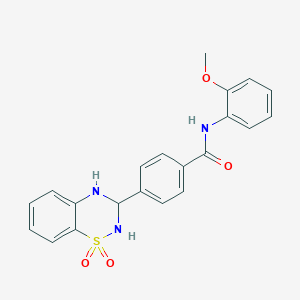
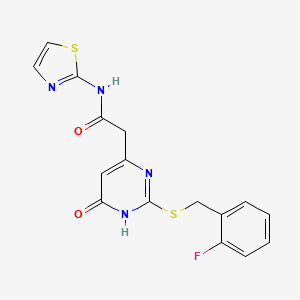

![N'-(2-chlorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B2742700.png)
![8-(2-(azepan-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742704.png)
![1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2742705.png)
